molecular formula C14H21N B13479404 3-Phenethylcyclohexanamine

3-Phenethylcyclohexanamine

Cat. No.: B13479404
M. Wt: 203.32 g/mol
InChI Key: SCLIITCWJUZVML-UHFFFAOYSA-N
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Description

3-Phenethylcyclohexanamine is an organic compound that belongs to the class of cyclohexylamines It consists of a cyclohexane ring substituted with a phenethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethylcyclohexanamine typically involves the reaction of cyclohexanone with phenethylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with phenethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon). The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenethylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitric acid, halogens (chlorine, bromine), and other electrophilic reagents.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-Phenethylcyclohexanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-Phenethylcyclohexanamine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.

    Phenethylamine: A related compound with a phenethyl group and an amine group.

    N-Methylcyclohexylamine: A derivative with a methyl group on the nitrogen atom.

Uniqueness

3-Phenethylcyclohexanamine is unique due to the presence of both a cyclohexane ring and a phenethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(2-phenylethyl)cyclohexan-1-amine

InChI

InChI=1S/C14H21N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,15H2

InChI Key

SCLIITCWJUZVML-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)CCC2=CC=CC=C2

Origin of Product

United States

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